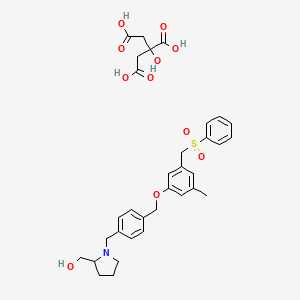

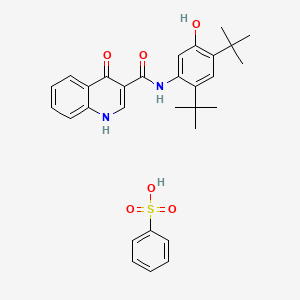

Ivacaftor-Benzolsulfonat

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Mukoviszidose eingesetzt, einer genetischen Erkrankung, die die Atmungs- und Verdauungsorgane betrifft .

Herstellungsmethoden

Die Synthese von VX-770 Benzolsulfonat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende FunktionalisierungIndustrielle Produktionsmethoden beinhalten oft die Verwendung von Flüssigkeiten mit hohem Siedepunkt, um stabile und bioverfügbare Solvate zu erzeugen .

Wissenschaftliche Forschungsanwendungen

VX-770 Benzolsulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Mechanismen der CFTR-Potenzierung zu untersuchen und neue CFTR-Modulatoren zu entwickeln. In der Biologie wird es verwendet, um die Rolle von CFTR in zellulären Prozessen zu untersuchen und neue Therapien für Mukoviszidose zu entwickeln. In der Medizin wird es zur Behandlung von Patienten mit Mukoviszidose eingesetzt, indem die Funktion des CFTR-Proteins verbessert wird. In der Industrie wird es verwendet, um neue Medikamente und Therapien für Mukoviszidose und andere Krankheiten zu entwickeln .

Wirkmechanismus

VX-770 Benzolsulfonat übt seine Wirkung aus, indem es die offene Wahrscheinlichkeit des CFTR-Kanals erhöht. Es verstärkt sowohl die ATP-abhängige als auch die ATP-unabhängige Gating von CFTR, verlangsamt das nicht-hydrolytische Schließen und potenziert Mutanten von CFTR. Dieser einzigartige Wirkmechanismus ermöglicht es VX-770 Benzolsulfonat, die Funktion von CFTR bei Patienten mit Mukoviszidose zu verbessern .

Wirkmechanismus

Target of Action

Ivacaftor benzenesulfonate primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . This protein is an ion channel involved in the transport of chloride and sodium ions across cell membranes of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Mode of Action

Ivacaftor benzenesulfonate acts as a potentiator of the CFTR protein . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .

Biochemical Pathways

The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, which leads to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .

Pharmacokinetics

Administered as an oral dose, Ivacaftor benzenesulfonate absorbs readily from the gut . It has low solubility in water . Taking a 150 mg dose of Ivacaftor benzenesulfonate with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Results of Ivacaftor benzenesulfonate pharmacokinetics suggested that exposure was similar to that reported in adults .

Result of Action

Ivacaftor benzenesulfonate improves the function of a protein in the body to decrease the build-up of thick mucus in the lungs and improving other symptoms of cystic fibrosis . It was the first medication approved for the management of the underlying causes of cystic fibrosis (abnormalities in CFTR protein function) rather than control of symptoms .

Action Environment

Ivacaftor benzenesulfonate is transported in the plasma highly bound (99%), preferentially to alpha-1-acid glycoprotein but also to albumin, to its site of action, which is the apical membrane of epithelial cells . Environmental factors that could influence the action, efficacy, and stability of Ivacaftor benzenesulfonate include the patient’s diet (as the drug’s absorption is improved when taken with a high-fat meal ) and the presence of other medications that may interact with it.

Biochemische Analyse

Biochemical Properties

Ivacaftor benzenesulfonate interacts with the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes . It increases the chloride secretion with an EC50 of 0.236 ± 0.200 μM . It also increases the PC secretion activity for several ABCB4 mutants .

Cellular Effects

Ivacaftor benzenesulfonate has a significant impact on various types of cells and cellular processes. It significantly increases CFTR activity in W1282X-expressing cells . It also corrects the functional defect of ABCB4 mutants .

Molecular Mechanism

Ivacaftor benzenesulfonate exerts its effects at the molecular level by potentiating the CFTR protein. It increases the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes . It also increases CFTR channel open probability (Po) in both the F508del processing mutation and the G551D gating mutation .

Temporal Effects in Laboratory Settings

It is known that Ivacaftor (1-200 mg/kg, p.o.) exhibits good oral bioavailability in rats .

Metabolic Pathways

Ivacaftor benzenesulfonate is extensively metabolized in humans. In vitro and clinical studies indicate that ivacaftor is primarily metabolized by CYP3A .

Transport and Distribution

Ivacaftor benzenesulfonate distributes extensively into the peripheral tissues with an apparent volume of distribution of 250–350 L . The drug is eliminated mainly in feces as metabolites formed via CYP3A .

Subcellular Localization

It is known that Ivacaftor benzenesulfonate acts on the CFTR protein, which is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .

Vorbereitungsmethoden

The synthesis of VX-770 benzenesulfonate involves several steps, including the formation of the core structure and subsequent functionalizationIndustrial production methods often involve the use of high boiling point liquids to create stable and bioavailable solvates .

Analyse Chemischer Reaktionen

VX-770 Benzolsulfonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

VX-770 Benzolsulfonat ist unter den CFTR-Potenziatoren aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen sind Lumacaftor, Tezacaftor und Elexacaftor, die ebenfalls zur Behandlung von Mukoviszidose eingesetzt werden, indem sie verschiedene Aspekte der CFTR-Funktion angreifen. VX-770 Benzolsulfonat zeichnet sich durch seine Fähigkeit aus, sowohl die ATP-abhängige als auch die ATP-unabhängige Gating von CFTR zu verstärken .

Eigenschaften

IUPAC Name |

benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVYFBOFAFDIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

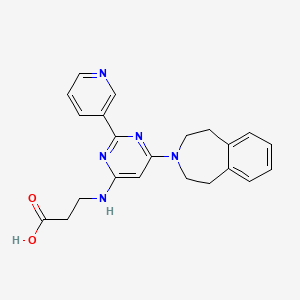

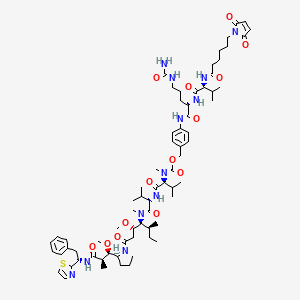

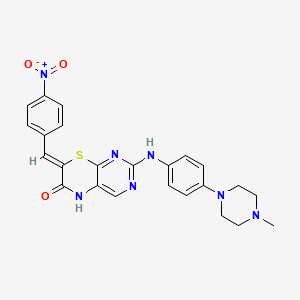

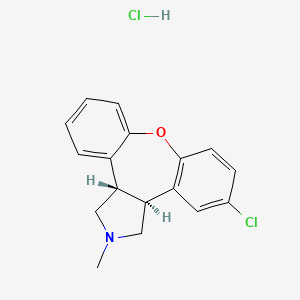

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.